molecular formula C11H17N3O B2375177 2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine CAS No. 2201615-12-3

2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine

Cat. No.: B2375177
CAS No.: 2201615-12-3
M. Wt: 207.277
InChI Key: NDGMJHJCMCRYIQ-UHFFFAOYSA-N
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Description

2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group linked to a 1-methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-methylpiperidin-4-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-chloropyrimidine+1-methylpiperidin-4-ylmethanolK2CO3,DMF,heatThis compound\text{2-chloropyrimidine} + \text{1-methylpiperidin-4-ylmethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 2-chloropyrimidine+1-methylpiperidin-4-ylmethanolK2​CO3​,DMF,heat​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine has several applications in scientific research, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.

    Biological Studies: Investigated for its potential as a ligand in receptor binding studies.

    Industrial Chemistry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Methylpiperidin-4-yl)methoxy]pyridine
  • 2-[(1-Methylpiperidin-4-yl)methoxy]benzene

Uniqueness

2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14-7-3-10(4-8-14)9-15-11-12-5-2-6-13-11/h2,5-6,10H,3-4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGMJHJCMCRYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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